6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse chemical, biological, and medicinal applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to facilitate the reaction under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds through intramolecular cyclization and hydrogen transfer, leading to high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and green solvents is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic roles, such as anticancer and anticonvulsant activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or signaling pathways, leading to its biological effects. In cancer research, it may inhibit the ERK signaling pathway, resulting in decreased cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific structural features and the resulting unique biological activities
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7(14)6-3-10-9-11-4-12-13(9)8(6)15/h3-5,14H,1-2H3 |
InChI Key |
HEDOOFPNKMTARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C1C=NC2=NC=NN2C1=O)O |
Origin of Product |
United States |
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